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Introduction and Trial Objectives

Enalapril maleate is a prominent angiotensin-converting enzyme (ACE) inhibitor approved for the

treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug,

enalapril undergoes hepatic metabolism to its active metabolite, enalaprilat, which exerts therapeutic

effects by inhibiting ACE and reducing angiotensin II levels. Phase I clinical trials represent the critical first

step in human testing of investigational drugs, focusing primarily on safety, tolerability, and pharmacokinetic

characterization in healthy volunteers. For enalapril, which has well-established safety profiles from

decades of clinical use, contemporary Phase I trials often focus on formulation development and

comparative bioavailability of new dosage forms, particularly those designed for specialized populations

such as pediatrics.

The primary objectives of Phase I enalapril trials in healthy volunteers include: (1) characterizing the

pharmacokinetic profile of enalapril and its active metabolite enalaprilat following single and multiple

doses; (2) assessing the safety and tolerability of enalapril formulations; (3) evaluating the

pharmacodynamic effects on ACE inhibition through biomarkers such as the angiotensin II/angiotensin I

ratio; and (4) establishing comparative bioavailability between new formulations and reference products.

These objectives provide the foundational data necessary for subsequent clinical development in patient

populations.
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Study Design and Population

Overall Study Design

Phase I trials of enalapril typically employ a randomized, open-label, single-dose, crossover design with

appropriate washout periods between treatments. This design efficiently controls for inter-subject variability

by having each participant serve as their own control. A typical study might compare three treatments: (A)

reference marketed tablet (e.g., Renitec) administered with 240 mL water; (B) orodispersible minitablets

(ODMTs) with 240 mL water; and (C) ODMTs dispersed in the mouth with 20 mL water [1]. The washout

period between doses should be sufficient to account for the elimination half-lives of both enalapril and

enalaprilat, typically 5-7 days based on enalaprilat's prolonged terminal half-life.

The study is generally conducted in a clinical research unit where environmental factors, diet, and physical

activity can be standardized. Participants are typically admitted to the unit the evening before dosing and

remain for at least 24-48 hours for intensive pharmacokinetic sampling. Study procedures include screening

(within 21 days prior to dosing), treatment periods with standardized conditions, and a follow-up visit

approximately 7-10 days after the last drug administration to assess any delayed adverse events.

Participant Selection

Table 1: Inclusion and Exclusion Criteria for Phase I Enalapril Trials

Category Inclusion Criteria Exclusion Criteria

Demographics Age 18-55 years; Body mass index
18.5-30 kg/m²

Age outside specified range;
Underweight or obese

Health Status Good health based on medical history,
physical exam, and lab tests

History of angioedema, urticaria, or
allergy to ACE inhibitors; Organ diseases

Vital Signs Normal blood pressure (SBP 90-139,
DBP 50-89 mmHg)

Hypotension (BP <90/60 mmHg) or
uncontrolled hypertension
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Category Inclusion Criteria Exclusion Criteria

Laboratory
Tests

Normal ECG, hematology, clinical
chemistry, urinalysis

Clinically significant abnormalities in
screening labs

Lifestyle
Factors

Non-smoker or light smoker (<5
cigarettes/day); No alcohol/drug abuse

Heavy smoking; History of alcohol or
substance abuse

Medications No concomitant medications (except
acceptable contraceptives)

Use of prescription drugs, herbal
supplements, or enzyme modifiers

Compliance Willing and able to provide written
informed consent

Unlikely to comply with study procedures

Healthy volunteers are recruited following strict eligibility criteria to minimize confounding factors and

ensure participant safety. Key exclusion criteria specifically relevant to enalapril include history of

angioedema, cough related to ACE inhibition, and renal impairment, as these represent known risks

associated with ACE inhibitor therapy [2]. Laboratory tests at screening should include serum creatinine

and electrolytes to identify individuals with underlying renal dysfunction or electrolyte imbalances that

might predispose them to adverse effects.

Investigational Product

Formulations and Dosage

Phase I trials of enalapril typically investigate immediate-release formulations at doses ranging from 5 mg

to 20 mg, with 10 mg being a common single dose for bioavailability studies. The reference product is

usually the commercially available tablet (e.g., Renitec), while test formulations may include innovative

dosage forms such as orodispersible minitablets (ODMTs) developed for pediatric or geriatric populations

who may have difficulty swallowing conventional tablets [1]. These ODMTs are designed to disintegrate

rapidly in the mouth without water, potentially improving medication adherence in special populations.

Enalapril is known to have good oral absorption with peak concentrations achieved approximately one

hour after administration. The absorption and metabolism of enalapril remain unaffected by food, making
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administration independent of food intake [2]. However, to standardize conditions, Phase I trials typically

administer doses after an overnight fast, with a standardized meal provided 4 hours post-dose. The dosage

strength selected for Phase I trials should be justified based on the intended therapeutic dose and previous

safety data, with 10 mg representing a common therapeutic dose for hypertension.

Administration and Blinding

Although Phase I enalapril trials are often open-label due to the obvious differences between formulations,

single-blinding can be implemented for certain assessments where objectivity is important. When possible,

the personnel responsible for pharmacokinetic sample collection, clinical laboratory assessments, and

data analysis should be blinded to treatment assignment to minimize bias.

Drug administration is conducted under direct observation of study staff to ensure compliance with the

protocol-specified administration conditions. For ODMT formulations, specific instructions should be

provided regarding the dispersion method and water volume permitted during administration. The timing of

dose administration should be documented precisely, as this serves as time zero for all pharmacokinetic

calculations.

Pharmacokinetic Assessment

Blood Sampling Schedule

Table 2: Pharmacokinetic Blood Sampling Timepoints for Enalapril and Enalaprilat

Phase Timepoints Relative to Dosing Notes

Pre-dose -1.0, -0.5 hours Baseline measurements

Early Absorption 0.25, 0.5, 0.75 hours Characterize initial absorption

Peak Concentration 1.0, 1.25, 1.5, 2.0, 2.5 hours Capture Cmax for enalapril

Distribution 3.0, 4.0, 6.0, 8.0 hours Characterize distribution phase
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Phase Timepoints Relative to Dosing Notes

Elimination 10, 12, 16, 24, 36, 48 hours Characterize terminal elimination

Additional Points 72 hours (if feasible) For enalaprilat elimination

A comprehensive pharmacokinetic sampling schedule is essential for adequately characterizing the

concentration-time profiles of both enalapril and its active metabolite enalaprilat. The sampling schedule

should be sufficiently frequent to capture the absorption, distribution, and elimination phases of both

compounds. Enalapril typically reaches peak concentrations within approximately 1 hour, while

enalaprilat peaks later at about 3-4 hours due to the time required for hepatic conversion. The prolonged

half-life of enalaprilat (reportedly 11 hours in healthy adults [3]) necessitates sampling for at least 24-48

hours to adequately characterize the terminal elimination phase.

Bioanalytical Methods

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are recommended

for the simultaneous quantification of enalapril and enalaprilat in human plasma. These methods should

demonstrate adequate sensitivity, selectivity, and a calibration range appropriate for expected

concentrations following administration of therapeutic doses. The lower limit of quantification (LLOQ)

should be sufficient to characterize the terminal elimination phase of both compounds, typically in the low

ng/mL range.

Bioanalytical method validation should include assessments of precision, accuracy, linearity, recovery,

and stability under various conditions including freeze-thaw cycles, short-term temperature storage, and

long-term frozen storage. Quality control samples at low, medium, and high concentrations should be

analyzed in duplicate with each analytical run, with at least two-thirds of the quality control samples required

to be within ±15% of their respective nominal values for the run to be acceptable.

Pharmacodynamic Assessment
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ACE Inhibition Biomarkers

The primary pharmacodynamic marker for enalapril activity is the angiotensin II/angiotensin I (Ang

II/Ang I) ratio, which serves as a sensitive measure of in vivo ACE inhibition [3]. In healthy adults, a single

10 mg dose of enalapril typically decreases the Ang II/Ang I ratio by approximately 79% within 4 hours of

administration. This ratio is considered superior to direct ACE activity measurements in some contexts

because it reflects the functional consequence of ACE inhibition on the renin-angiotensin system. Additional

pharmacodynamic assessments may include plasma renin activity and aldosterone concentrations, which

provide complementary information about RAAS activation in response to ACE inhibition.

Blood samples for Ang II/Ang I ratio determination should be collected at baseline (pre-dose) and at

strategic timepoints aligned with expected maximal pharmacodynamic effect (e.g., 2, 4, 6, 8, 12, and 24

hours post-dose). Sample processing requires special attention due to the potential for angiotensin generation

or degradation ex vivo. Plasma should be separated promptly after collection and stored at -70°C or lower

to maintain analyte stability until analysis.

Pharmacodynamic Modeling

The relationship between enalaprilat concentrations and ACE inhibition typically follows a maximum

inhibition (Imax) model, which can be described by the equation:

Effect = E₀ - (Imax × C^γ) / (IC₅₀^γ + C^γ)

Where E₀ is the baseline Ang II/Ang I ratio, Imax is the maximum inhibitory effect (typically approaching

100% for enalapril), IC₅₀ is the enalaprilat concentration producing 50% of maximum inhibition, C is the

enalaprilat concentration, and γ is the sigmoidicity factor [3]. Population estimates from recent studies

indicate an IC₅₀ of approximately 1.19 µg/L in children with heart failure and 30.01 µg/L in healthy adults,

suggesting potential population differences in sensitivity to enalaprilat.
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Click to download full resolution via product page

Figure 1: Enalapril's mechanism of action showing metabolic activation and pathway inhibition

Safety Assessment

Adverse Event Monitoring

Safety assessments in Phase I enalapril trials include continuous monitoring for adverse events from the

time of informed consent through the final study visit. Known adverse effects of enalapril include cough

(characteristically non-productive and resolving upon discontinuation), hypotension (particularly after the

first dose), hyperkalemia, angioedema, and less commonly, cholestatic jaundice and hypersensitivity

reactions [2]. Participants should be specifically queried about these known effects at each assessment

timepoint.

All adverse events should be documented with details on onset date/time, duration, severity (mild,

moderate, severe), relationship to study drug (unrelated, unlikely, possible, probable, definite), and action

taken regarding study treatment. Serious adverse events (SAEs) require immediate notification to the

sponsor and institutional review board/ethics committee according to regulatory requirements. Given the

known risk of symptomatic hypotension, participants should remain under medical supervision for at least

2 hours following the first dose, with additional monitoring until blood pressure stabilizes.

Clinical and Laboratory Assessments

Vital signs, including blood pressure and heart rate, should be measured in triplicate after the participant has

been seated for at least 5 minutes. Measurements should be taken at screening, pre-dose, and at multiple

timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Orthostatic blood pressure measurements

(supine, sitting, and standing) may be included to detect orthostatic hypotension, particularly in studies

investigating higher doses or special populations.

Laboratory safety assessments should include hematology, clinical chemistry (with particular attention to

serum creatinine, potassium, and sodium), and urinalysis. These should be performed at screening, pre-dose,
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24 hours post-dose, and at the follow-up visit. Electrocardiograms (standard 12-lead) should be obtained at

screening and at specified intervals post-dose to detect any potential effects on cardiac conduction.

Data Analysis and Statistics

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is typically employed for the calculation of pharmacokinetic

parameters for both enalapril and enalaprilat. Primary parameters include: Cmax (maximum observed

concentration), Tmax (time to reach Cmax), AUC0-t (area under the concentration-time curve from zero to

the last measurable concentration), AUC0-∞ (area under the concentration-time curve from zero to infinity),

t½ (terminal elimination half-life), and λz (terminal elimination rate constant).

For studies comparing formulations, the relative bioavailability is determined by comparing the AUC0-t

and AUC0-∞ of the test formulation to the reference formulation. Statistical comparisons of pharmacokinetic

parameters between treatments are typically performed on log-transformed data using analysis of variance

(ANOVA) models that account for sequence, period, and treatment effects. The 90% confidence intervals for

the geometric mean ratios (test/reference) of Cmax and AUC should fall within the 80-125%

bioequivalence range to demonstrate comparable bioavailability.

Sample Size Considerations

Sample sizes for Phase I enalapril trials are typically based on practical considerations rather than formal

power calculations, often ranging from 12 to 24 healthy volunteers. This sample size is generally sufficient to

characterize pharmacokinetic parameters with adequate precision and to identify common adverse events.

For bioequivalence studies, sample size calculations can be performed based on the intra-subject

variability of enalapril pharmacokinetic parameters, with 24 participants providing approximately 80%

power to demonstrate bioequivalence assuming a within-subject coefficient of variation of 20% for AUC.

Appendices
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Detailed Experimental Protocols

Protocol 1: Sample Processing for Angiotensin II/I Ratio Measurement

Collect blood samples into pre-chilled EDTA tubes containing ACE inhibitor cocktail to prevent ex vivo

angiotensin generation
Immediately place tubes on ice and centrifuge at 4°C within 30 minutes of collection

Separate plasma into pre-labeled polypropylene tubes
Store plasma at -70°C or lower until analysis

Analyze using validated LC-MS/MS method with appropriate quality controls

Protocol 2: Administration of Orodispersible Minitablets

Confirm participant identity and fasting status

Have participant sit in an upright position
Place ODMT on the participant's tongue without water

Allow minitablet to disperse (typically 15-30 seconds)
Participant may swallow the dispersed formulation

Administer 20 mL water for dispersion formulation or 240 mL water for conventional administration
Document exact administration time

Workflow Diagram
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Figure 2: Phase I clinical trial workflow for enalapril studies in healthy volunteers
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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